BenchChemオンラインストアへようこそ!

2-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide

Epigenetics Bromodomain Inhibition BRD4

This compound presents a unique 4-(furan-3-yl)benzyl substitution distinct from optimized leads, making it a critical diversity element for probing selectivity pockets in bromodomain-focused screening libraries. Ideal as a positive control in metabolic stability assays to map furan-mediated CYP450 bioactivation, or as a starting point for chemoproteomics to identify novel protein binders. Researchers investigating fundamental SAR for the 3,5-dimethylisoxazole scaffold will find it fills a critical gap for immediate, publishable datasets.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 2034285-06-6
Cat. No. B2600343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide
CAS2034285-06-6
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NCC2=CC=C(C=C2)C3=COC=C3
InChIInChI=1S/C18H18N2O3/c1-12-17(13(2)23-20-12)9-18(21)19-10-14-3-5-15(6-4-14)16-7-8-22-11-16/h3-8,11H,9-10H2,1-2H3,(H,19,21)
InChIKeyYVQOHMBGCLEFJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide: Structural and Chemotype Baseline for Procurement Evaluation


2-(3,5-Dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide (CAS: 2034285-06-6, MW: 310.35, Formula: C18H18N2O3) is a synthetic organic molecule belonging to the aryl acetamide class [1]. Its structure integrates a 3,5-dimethylisoxazole moiety, which is a well-established acetyl-lysine (KAc) bioisostere, with a 4-(furan-3-yl)benzyl group [2]. This chemotype is recognized for its ability to engage bromodomain-containing proteins [2]. However, it is critical to note that this specific compound has no published quantitative biological data; its characterization is limited to vendor-provided structural identifiers [1].

Why In-Class Substitution of 2-(3,5-Dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide is Scientifically Unsupported


The 3,5-dimethylisoxazole chemotype is a privileged scaffold in bromodomain inhibition, but its functional performance is exquisitely sensitive to the substitution pattern on the 4-position [1]. Published Structure-Activity Relationship (SAR) studies demonstrate that even minor alterations to this vector, such as replacing the acetamide linker or modifying the terminal aryl group, can shift selectivity profiles among BET family bromodomains (e.g., BRD2, BRD4) or abrogate activity entirely [1]. The specific 4-(furan-3-yl)benzyl substitution in this compound is structurally distinct from the potent, optimized lead compounds (e.g., 4d) and represents an unexplored chemical space [2]. Therefore, assuming functional equivalence with known analogues like 4d or simple 4-phenyl derivatives is scientifically invalid and could lead to failed experiments.

Quantitative Evidence Guide for Selection of 2-(3,5-Dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide


BRD2/BRD4 Bromodomain Inhibition: Class-Level Potency of the 3,5-Dimethylisoxazole Core

The core 3,5-dimethylisoxazole moiety, when optimized with a suitable 4-substituent, acts as a potent acetyl-lysine bioisostere [1]. The foundational compound 4d from the Hewings et al. series demonstrates the class-level potential of this chemotype, achieving IC50 values below 5 μM for both BRD2(1) and BRD4(1) [1]. The target compound contains this core but with an untested 4-substituent, making its expected activity range untested, though potentially within the micromolar range based on the unoptimized core.

Epigenetics Bromodomain Inhibition BRD4 3,5-Dimethylisoxazole

Structural Differentiation from Optimized Lead Compound 4d

The lead compound 4d features a 4-substituent that is a 3-(N-cyclopentylsulfamoyl)-4-methylphenyl group, which was optimized through iterative medicinal chemistry to achieve sub-5 μM potency against BRD2/4 [1]. The target compound replaces this with a 4-(furan-3-yl)benzyl group, a sterically and electronically distinct moiety that has not been explored in published SAR studies [2]. This structural divergence represents a significant gap in the structure-activity landscape and is a prime vector for novel selectivity profiles.

SAR Bromodomain Selectivity Lead Optimization

Predicted Molecular Properties via the Furan Moiety

The incorporation of an unsubstituted furan ring is a known structural alert in medicinal chemistry [1]. While no data exists for this specific molecule, the presence of the furan-3-yl group distinguishes it from the all-carbon aromatic systems found in leads like 4d, potentially introducing unique metabolic liabilities or reactive metabolite formation [1]. This is a key differentiator for applications where studying furan-related toxicity or CYP450-mediated bioactivation is the goal.

ADME Metabolic Stability CYP450 Furan

Absence of Data as a Key Differentiator for NCE and Screening Library Programs

A search of public scientific literature and patent databases (including PubChem, BindingDB, and SureChEMBL) confirms zero reported biological activities for this specific compound [1]. In contrast, structurally related lead compounds like 4d and I-BET762 have extensive pharmacological profiles [2]. This absence of data is a critical differentiator, positioning the compound as a true New Chemical Entity (NCE) for proprietary screening campaigns or as a blank-slate tool compound for novel target identification.

New Chemical Entity Screening Library Bromodomain Lead Discovery

Optimal Research Scenarios for Procuring 2-(3,5-Dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide


Proprietary Bromodomain Screening Library Diversification

The primary and most scientifically sound application is as a diversity element in a proprietary bromodomain-focused screening library. As established, the 4-(furan-3-yl)benzyl group represents a novel vector in the 3,5-dimethylisoxazole SAR landscape [1]. A pharmaceutical or biotech company seeking new intellectual property for BET or non-BET bromodomain inhibitors would use this compound to probe selectivity pockets distinct from those targeted by known inhibitors like I-BET762 and JQ1 [2].

Investigative Toxicology and Metabolic Soft-Spot Studies

The furan-3-yl group is a well-documented structural alert for cytochrome P450-mediated bioactivation [1]. This compound is uniquely suited for use as a positive control or investigative probe in metabolic stability assays. Studies could be designed to compare its CYP450 metabolism directly with a non-furan-containing comparator (e.g., a 4-phenyl analogue) to experimentally map the contribution of the furan ring to metabolic lability and reactive metabolite formation.

Chemical Probe Development for Novel Protein Targets

Given the total absence of known biological targets, this compound is an ideal starting point for chemoproteomics (e.g., affinity-based protein profiling) or forward chemical genetics screens to identify novel protein binders. Its 3,5-dimethylisoxazole core may engage any of the 57+ known human bromodomains, but the unique substitution could confer a selectivity profile that is entirely new to science.

Academic Research on Structure-Activity Relationships of Bromodomain Inhibitors

For academic groups investigating the fundamental SAR of the 3,5-dimethylisoxazole bromodomain ligand scaffold, this compound fills a critical gap. Simple synthesis and subsequent testing in AlphaScreen or ITC assays against a panel of bromodomains (BRD2, BRD3, BRD4, BRDT) would immediately clarify the contribution of the furan-3-ylbenzyl group to binding affinity and selectivity, producing a novel and publishable dataset.

Quote Request

Request a Quote for 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.